molecular formula C9H6Cl2N2 B8758346 2-(3,5-dichlorophenyl)-1H-imidazole

2-(3,5-dichlorophenyl)-1H-imidazole

Cat. No.: B8758346
M. Wt: 213.06 g/mol
InChI Key: ARSFPHQUEONVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-1H-imidazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The imidazole ring is a fundamental heterocycle in biology, serving as a building block for crucial natural products and pharmaceuticals . This specific analogue features a 3,5-dichlorophenyl substituent, a structural motif associated with potent biological activity in various studied compounds . Researchers value this compound as a key synthon for developing new therapeutic agents. Scientific literature indicates that structurally similar imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antimycobacterial, antifungal, and anti-inflammatory properties . For instance, certain bis(3,5-dichlorophenyl) imidazole analogues have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in addressing antibiotic-resistant pathogens . Furthermore, recent studies on novel imidazole derivatives have shown significant anti-inflammatory and analgesic effects in model systems, with one compound exhibiting a strong binding affinity to the COX-2 receptor, suggesting a potential mechanism of action for related molecules . The compound is presented for research applications only, including use as a standard in analytical profiling, as a building block in organic and medicinal chemistry synthesis, and for in vitro biological screening. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6Cl2N2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h1-5H,(H,12,13)

InChI Key

ARSFPHQUEONVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

Imidazole derivatives are highly tunable, with substituents influencing reactivity, solubility, and biological interactions. Below is a comparative overview:

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Core Structure Reported Bioactivity Reference
2-(3,5-Dichlorophenyl)-1H-imidazole 3,5-Dichlorophenyl at C2 Imidazole Limited data
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole 4-Chlorophenyl at C2; 4,5-dihydro ring Dihydroimidazole Not reported
Enilconazole (Imazalil) 2,4-Dichlorophenyl; allyloxyethyl chain Imidazole Antifungal (CYP51 inhibition)
C1-C9 Derivatives Diphenyl; triazole-linked imidazoles Imidazole-Triazole Antibacterial, Antifungal
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl; methyl groups Imidazole Chemosensor for metal ions
Key Observations:

Halogenation Patterns: The 3,5-dichloro substitution in the target compound contrasts with 2,4-dichloro in Enilconazole. Positional isomerism significantly impacts bioactivity; Enilconazole’s 2,4-dichloro group enhances antifungal efficacy by optimizing steric interactions with fungal cytochrome P450 enzymes .

Core Modifications :

  • Dihydroimidazoles (e.g., 4,5-dihydro derivatives) exhibit partial saturation, which may reduce aromaticity and alter pharmacokinetics compared to fully unsaturated imidazoles .
  • Imidazole-triazole hybrids (C1-C9) demonstrate synergistic effects, with triazole moieties enhancing antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) .

Electron-Donating vs. Withdrawing Groups: Methoxy groups () improve solubility and metal-ion binding capacity, making such derivatives suitable for chemosensor applications .

Preparation Methods

Reaction Mechanism

  • Formation of Schiff Base Intermediate : DAMN reacts with 3,5-dichlorobenzaldehyde to form a Schiff base via nucleophilic attack of the amine group on the carbonyl carbon.

  • Oxidative Cyclization : CAN/HNO₃ promotes dehydrogenation, leading to the closure of the imidazole ring. The nitrile groups on DAMN are retained, yielding 2-aryl-4,5-dicarbonitrile imidazole.

Optimization and Yields

Key parameters include catalyst loading (0.05–0.4 equiv. CAN), reaction time (2–4 hours), and solvent polarity. Under optimal conditions, yields exceed 85%.

Table 1: Reaction Conditions for CAN/HNO₃-Catalyzed Synthesis

ParameterOptimal ValueYield (%)
Catalyst (CAN)0.4 equiv.92
Temperature70°C89
SolventAcetonitrile85

Nucleophilic Substitution of Halogenated Precursors

This method adapts strategies from the synthesis of structurally related imidazoles, such as 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. By substituting 2-chloro-1-(3,5-dichlorophenyl)-ethanol with imidazole under basic conditions, the target compound is obtained.

Procedure

  • Reagent Preparation : A solution of 2-chloro-1-(3,5-dichlorophenyl)-ethanol in dimethylformamide (DMF) is prepared.

  • Reaction Setup : Imidazole, sodium hydroxide, and PEG600 (phase-transfer catalyst) are mixed in DMF and heated to 110–115°C.

  • Nucleophilic Attack : The chloroethanol derivative is added dropwise, facilitating SN2 displacement of chloride by imidazole.

Key Considerations

  • Solvent Polarity : DMF enhances ion-pair extraction, improving reaction kinetics.

  • Temperature Control : Maintaining 110–115°C prevents byproduct formation.

  • Yield : Recrystallization from toluene yields 90–92% pure product.

Microwave-Assisted Synthesis

Microwave irradiation accelerates imidazole formation by enhancing reaction kinetics. This method employs urea or thiourea derivatives as ammonia equivalents.

Protocol

  • Reactants : 3,5-Dichlorobenzaldehyde, glyoxal, and ammonium acetate.

  • Conditions : Microwave irradiation (150 W, 120°C, 15 minutes).

  • Mechanism : Glyoxal and ammonium acetate form an intermediate diimine, which cyclizes with the aldehyde to yield the imidazole core.

Advantages :

  • 80% yield in 15 minutes vs. 4–6 hours conventionally.

  • Reduced solvent volume (5 mL ethanol).

Palladium-catalyzed cross-coupling enables the introduction of the 3,5-dichlorophenyl group to preformed imidazole rings.

Suzuki-Miyaura Coupling

  • Substrates : 2-Bromoimidazole and 3,5-dichlorophenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Conditions : Dioxane/H₂O (3:1), K₂CO₃, 80°C, 12 hours.

Yield : 75–78%, with challenges in regioselectivity.

Solid-Phase Synthesis for High-Throughput Applications

Resin-bound synthesis facilitates parallel production of imidazole derivatives.

Steps:

  • Linker Attachment : Wang resin functionalized with a carboxylic acid group.

  • Imidazole Assembly : Iterative coupling of Fmoc-protected amino acids and cyclization.

  • Cleavage : TFA treatment releases the free imidazole.

Throughput : 50–100 compounds per batch, though yields are moderate (60–65%).

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost
CAN/HNO₃ Cyclocondensation9298HighLow
Nucleophilic Substitution9095IndustrialMedium
Microwave8090Lab-scaleLow
Suzuki Coupling7585ModerateHigh
Solid-Phase6588HighVery High

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-dichlorophenyl)-1H-imidazole, and what experimental conditions optimize yield?

The compound is typically synthesized via multi-component reactions involving aldehydes, ammonium acetate, and dichlorophenyl-substituted precursors. For example, one-pot oxidative synthesis using internal alkenes and nitrobenzene as oxidants achieves trisubstituted imidazole derivatives under reflux conditions (toluene, 110°C) . Key factors include stoichiometric control of dichlorophenyl precursors (e.g., 3,5-dichlorobenzaldehyde) and catalytic acid/base conditions (e.g., acetic acid) to minimize side products . Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography .

Q. How can researchers characterize the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry, as seen in structurally analogous imidazole derivatives (e.g., 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthroimidazole), where bond lengths and angles confirm aromatic stacking and halogen interactions . Computational tools (DFT) supplement experimental data to predict electronic properties like HOMO-LUMO gaps and charge distribution, which correlate with antifungal activity . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) validate purity and molecular identity .

Q. What is the proposed mechanism of antifungal action for this compound derivatives?

Imidazole derivatives inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. This leads to accumulation of 14α-methyl sterols, causing membrane permeability defects and cell death . Structure-activity relationship (SAR) studies highlight the necessity of the dichlorophenyl group for binding affinity, as electron-withdrawing Cl atoms enhance interactions with CYP51’s heme center .

Advanced Research Questions

Q. How can conflicting data on the antifungal efficacy of this compound derivatives be resolved?

Contradictions arise from variations in substituent positions (e.g., 2,4-dichloro vs. 3,5-dichloro isomers) and assay conditions. For example, 2-(3,5-dichlorophenyl) analogs show higher activity against Candida spp. compared to 2,4-dichlorophenyl variants due to improved steric compatibility with fungal CYP51 . Researchers should standardize MIC (minimum inhibitory concentration) assays using CLSI guidelines and validate results with in vivo models (e.g., murine candidiasis) .

Q. What strategies improve the solubility and bioavailability of this compound for therapeutic applications?

Co-crystallization with nitrate salts enhances solubility, as demonstrated in miconazole nitrate formulations . Alternatively, pro-drug approaches (e.g., esterification of the imidazole N-H group) improve lipophilicity and tissue penetration . Solubility parameters (LogP, polar surface area) should be optimized using computational tools like COSMO-RS .

Q. How do structural modifications (e.g., allyloxy or methoxy substituents) impact the environmental persistence of this compound derivatives?

Allyloxy groups (e.g., in imazalil) increase hydrolytic stability but may enhance bioaccumulation risks . Degradation studies under UV/visible light reveal that methoxy-substituted analogs undergo faster photolysis (t₁/₂ = 4–6 hours) compared to non-substituted derivatives . LC-MS/MS-based metabolite profiling identifies hydroxylated and dechlorinated breakdown products, informing ecotoxicity assessments .

Methodological Guidance

Designing experiments to assess SAR for antifungal activity:

  • Step 1: Synthesize analogs with systematic substitutions (e.g., -OCH₃, -CF₃) at the phenyl ring .
  • Step 2: Perform in vitro CYP51 inhibition assays using recombinant enzymes and compare IC₅₀ values .
  • Step 3: Cross-validate with antifungal susceptibility testing (CLSI M27/M38 protocols) .
  • Control: Include fluconazole as a reference inhibitor .

Analyzing environmental impact of this compound derivatives:

  • Sample Prep: Extract water/soil samples using SPE (C18 cartridges) and quantify residues via UPLC-QTOF-MS .
  • Toxicity Testing: Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values .
  • Data Interpretation: Apply QSAR models to predict bioaccumulation potential and prioritize high-risk analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.